![molecular formula C17H18N4O2S B2678331 1-[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole CAS No. 2097931-91-2](/img/structure/B2678331.png)
1-[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole
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Description
1-[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C17H18N4O2S and its molecular weight is 342.42. The purity is usually 95%.
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Scientific Research Applications
- Application : Researchers have utilized BTBT-Triazole as a semiconductor material in OFETs due to its excellent charge transport properties. Its high electron mobility makes it suitable for constructing efficient organic transistors .
- Application : BTBT-Triazole has been investigated as a non-fullerene acceptor in DSSCs. Its light-absorbing properties and charge transfer capabilities contribute to enhanced solar cell efficiency .
- Application : BTBT-Triazole derivatives have been explored as electron acceptors in OPVs. Their compatibility with other organic materials and tunable energy levels make them attractive for efficient photovoltaic devices .
- Application : BTBT-Triazole exhibits aggregation-induced emission (AIE), making it useful for mechanofluorochromic applications. Understanding its behavior under mechanical stress can lead to innovative sensor designs .
- Application : BTBT-Triazole derivatives, such as BTBT-NMe, exhibit halochromic behavior upon protonation. This property could find applications in chemical sensors or responsive materials .
- Application : Researchers have developed a modular approach to synthesize BTBT scaffolds. These materials can serve as building blocks for various applications, including optoelectronic devices .
Organic Field-Effect Transistors (OFETs)
Dye-Sensitized Solar Cells (DSSCs)
Organic Photovoltaics (OPVs)
Mechanofluorochromic Behavior
Halochromic Effects
Materials Chemistry and Synthesis
properties
IUPAC Name |
1-benzothiophen-2-yl-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-23-11-13-9-21(19-18-13)14-6-7-20(10-14)17(22)16-8-12-4-2-3-5-15(12)24-16/h2-5,8-9,14H,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEMFNAZSSDDRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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